5-{[4-(furan-2-yl)pyrimidin-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[4-(furan-2-yl)pyrimidin-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrimidine ring, and a pyrazole ring, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(furan-2-yl)pyrimidin-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions. One common approach is to start with the synthesis of the furan and pyrimidine intermediates, followed by their coupling to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(furan-2-yl)pyrimidin-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while substitution on the pyrazole ring can produce various substituted pyrazoles.
Scientific Research Applications
5-{[4-(furan-2-yl)pyrimidin-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[4-(furan-2-yl)pyrimidin-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar chemical properties.
Pyrimidine-2-carboxylic acid: A pyrimidine derivative with comparable reactivity.
1-Methyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with related chemical behavior.
Uniqueness
5-{[4-(furan-2-yl)pyrimidin-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
1007344-27-5 |
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Molecular Formula |
C14H11N5O4 |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
5-[[4-(furan-2-yl)pyrimidin-2-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N5O4/c1-19-11(8(7-16-19)13(21)22)12(20)18-14-15-5-4-9(17-14)10-3-2-6-23-10/h2-7H,1H3,(H,21,22)(H,15,17,18,20) |
InChI Key |
TVVKIZFIKJRAQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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